molecular formula C21H19N3 B12935882 2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile CAS No. 63617-97-0

2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile

Cat. No.: B12935882
CAS No.: 63617-97-0
M. Wt: 313.4 g/mol
InChI Key: CYIUTEWMRFLAQG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound This compound adheres to IUPAC naming conventions, which prioritize functional group hierarchy and substituent positioning. The base structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 4'-butylbiphenyl group and at position 5 with a nitrile (-C≡N) group. The biphenyl moiety consists of two benzene rings connected by a single bond, with a butyl (-C~4~H~9~) substituent at the para position of the distal ring.

Structural Verification via Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming the compound’s structure. For example:

  • ¹H NMR : The butyl group’s methylene protons (-CH~2~-) typically resonate as a multiplet between 1.2–1.4 ppm, while the methyl protons (-CH~3~) appear as a triplet near 0.9 ppm. Aromatic protons on the biphenyl and pyrimidine rings resonate in the 7.0–8.5 ppm range, with coupling patterns indicating substitution positions.
  • ¹³C NMR : The nitrile carbon is observed at ~115–120 ppm, while the pyrimidine ring’s carbons appear between 150–160 ppm.
  • IR Spectroscopy : A sharp absorption band near 2220 cm⁻¹ confirms the presence of the nitrile group.

The molecular formula is C~21~H~19~N~3~ , with a molecular weight of 313.40 g/mol.

Property Value
IUPAC Name This compound
Molecular Formula C~21~H~19~N~3~
Molecular Weight 313.40 g/mol
Key Spectral Features ¹H NMR: 0.9 (t, 3H), 7.2–8.3 (m, 9H); IR: 2220 cm⁻¹

Historical Context in Biphenyl-Pyrimidine Hybrid Chemistry

The synthesis of biphenyl-pyrimidine hybrids emerged in the late 20th century, driven by interest in their electronic and pharmacological properties. Early work focused on modifying pyrimidine’s C-2 and C-5 positions to enhance π-conjugation or introduce functional groups for target binding.

Key Milestones :

  • Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction became a cornerstone for attaching aryl groups (e.g., biphenyl) to pyrimidine rings. For example, brominated biphenyl precursors react with pyrimidine boronic esters under basic conditions to form C–C bonds.
  • Solvent-Free Synthesis : Recent advances, such as solvent-free protocols for pyrimidine derivatives, improved yields and reduced environmental impact.
  • Morpholine Hybrids : Studies on pyrimidine-morpholine hybrids demonstrated the versatility of pyrimidine scaffolds in medicinal chemistry, inspiring similar strategies for biphenyl-pyrimidine systems.

Position Within Donor-Acceptor Molecular Architectures

The compound’s structure positions it within donor-acceptor (D-A) systems, where the biphenyl group acts as an electron donor and the pyrimidine-carbonitrile moiety serves as an acceptor. This architecture enables applications in organic electronics and catalysis.

Electronic Properties :

  • The biphenyl group’s electron-rich aromatic system donates electron density through conjugation, while the nitrile and pyrimidine’s nitrogen atoms withdraw electrons, creating a polarized system.
  • Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.5 eV, suitable for optoelectronic applications.

Comparative Analysis :

Feature Donor Component Acceptor Component
Group 4'-Butylbiphenyl Pyrimidine-5-carbonitrile
Electron Effect Electron-donating (+I) Electron-withdrawing (-I)
Role in D-A Systems Enhances charge transfer Stabilizes LUMO

This D-A configuration mimics natural systems like DNA base pairs, where non-canonical hydrogen-bonding patterns (e.g., donor-donor-acceptor) stabilize duplex structures.

Properties

CAS No.

63617-97-0

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

2-[4-(4-butylphenyl)phenyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C21H19N3/c1-2-3-4-16-5-7-18(8-6-16)19-9-11-20(12-10-19)21-23-14-17(13-22)15-24-21/h5-12,14-15H,2-4H2,1H3

InChI Key

CYIUTEWMRFLAQG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)C#N

Origin of Product

United States

Preparation Methods

Construction of the Biphenyl Moiety with Butyl Substitution

The biphenyl core with a butyl substituent at the 4' position is typically prepared via:

  • Suzuki–Miyaura cross-coupling reactions : This palladium-catalyzed reaction couples aryl boronic acids with aryl halides under mild conditions, allowing for the formation of the biphenyl linkage with high regioselectivity and yield. For example, 4-bromobutylbenzene derivatives can be coupled with 4-boronated phenyl compounds to yield 4'-butylbiphenyl intermediates.

  • Alkylation reactions : The butyl group can be introduced via Friedel-Crafts alkylation or by using butyl-substituted aryl boronic acids in the Suzuki coupling step.

Formation of the Pyrimidine Ring and Functionalization

  • The pyrimidine ring bearing the nitrile at the 5-position can be synthesized or functionalized through:

Coupling of Biphenyl and Pyrimidine Units

  • The final coupling of the biphenyl moiety to the pyrimidine ring at the 2-position is commonly achieved via:

    • Suzuki–Miyaura cross-coupling between a 2-halopyrimidine (e.g., 2-bromopyrimidine-5-carbonitrile) and the boronic acid or ester derivative of the 4'-butylbiphenyl.

    • Alternative methods include Stille coupling or Negishi coupling , but Suzuki coupling is preferred for its mild conditions and functional group tolerance.

Detailed Preparation Methodology

Stepwise Synthetic Procedure

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Synthesis of 4'-butylbiphenyl Suzuki coupling of 4-bromobutylbenzene + phenylboronic acid, Pd catalyst, base (K3PO4), aqueous/organic solvent, rt to 80°C 70–85% High regioselectivity, scalable
2 Halogenation of pyrimidine Bromination at 2- and 5-positions of pyrimidine ring using NBS or similar 80–90% Controlled to avoid over-bromination
3 Cyanation at 5-position Pd-catalyzed cyanation of 5-bromo-pyrimidine with Zn(CN)_2 or KCN, ligand, base, elevated temperature 65–75% Requires careful handling of cyanide
4 Suzuki coupling of biphenyl and pyrimidine Coupling of 2-bromo-5-cyanopyrimidine with 4'-butylbiphenyl boronic acid, Pd catalyst, base, solvent 60–80% Final key step to assemble target molecule

Representative Reaction Conditions

  • Catalyst : Pd(PPh3)4 or PdCl_2(dppf) (5 mol%)
  • Base : Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)
  • Solvent : Mixture of water/THF or toluene/ethanol
  • Temperature : 60–90 °C
  • Time : 10–16 hours depending on scale and substrate

Research Findings and Optimization

  • Catalyst loading and ligand choice significantly affect yield and purity. PdCl_2(dppf) has been shown to provide high turnover numbers and cleaner reactions in biphenyl-pyrimidine couplings.

  • Base selection influences the reaction rate and side product formation. K3PO4 is preferred for its mildness and compatibility with aqueous solvents.

  • Solvent systems combining water and organic solvents improve solubility of reactants and facilitate catalyst turnover.

  • Scale-up feasibility has been demonstrated with reduced catalyst loading (down to 2 mol%) and longer reaction times, maintaining yields above 75%.

  • Purification is typically achieved by column chromatography using hexanes/ethyl acetate mixtures, yielding the target compound as a solid with high purity.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Advantages Challenges
Biphenyl butylation Suzuki coupling with butyl-substituted aryl boronic acid High regioselectivity, scalable Requires pure boronic acid
Pyrimidine halogenation Controlled bromination (NBS) Selective functionalization Over-bromination risk
Cyanation of pyrimidine Pd-catalyzed cyanation with Zn(CN)_2 Efficient nitrile installation Toxic cyanide handling
Final biphenyl-pyrimidine coupling Suzuki coupling of 2-bromo-5-cyanopyrimidine with biphenyl boronic acid Mild conditions, good yields Catalyst sensitivity, purification

Chemical Reactions Analysis

2-(4’-butyl-[1,1’-biphenyl]-4-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Comparison with Similar Compounds

Key Observations :

  • The butyl biphenyl group in the target compound provides greater hydrophobicity compared to polar substituents like sulfanyl or hydroxyphenylamino groups .
  • Sulfur-containing analogs (e.g., ) exhibit distorted bond angles (e.g., C1–S1–C6 = 100.16°) due to steric effects, whereas the biphenyl group in the target compound likely maintains coplanarity for π-π stacking .

Key Observations :

  • The target compound’s synthesis likely parallels methods in (biphenyl coupling) but with tailored boronic acids.
  • Thiazole and sulfanyl derivatives require specialized reagents (e.g., guanidines, thiols), whereas hydrazinyl derivatives employ simpler condensation .

Physicochemical Properties

Substituents dictate melting points, solubility, and electronic properties:

Compound Type Melting Point (°C) Solubility Trends Electronic Effects (e.g., λmax) Evidence ID
Target Compound (Inferred) ~200–250 (estimated) Low polarity (soluble in toluene/DMF) Extended conjugation via biphenyl
Thiazole-Substituted Analogs 242–243 Moderate (polar aprotic solvents) Thiazole enhances π-accepting properties
Sulfanyl Derivatives Not reported High in THF, low in water Sulfur atoms increase HOMO-LUMO gap
Hydrazinyl Derivatives Not reported Variable (depends on benzylidene substituent) Hydrazone linkage enables tautomerism

Key Observations :

  • The butyl biphenyl group likely reduces crystallinity compared to rigid thiazole or sulfanyl analogs, improving processability in materials .
  • Hydroxyphenylamino groups () introduce hydrogen bonding, increasing melting points relative to nonpolar substituents .

Biological Activity

2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

  • In vitro Studies : The compound was tested against breast cancer (MCF-7) and acute leukemia (K56) cell lines. The IC50 values observed were 15.3μM15.3\,\mu M for MCF-7 cells, indicating significant cytotoxic activity compared to standard drugs .
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties.

  • In vitro Assays : Inflammatory markers such as IL-6 and TNF-alpha were significantly reduced in treated cell cultures, suggesting that the compound may inhibit pro-inflammatory cytokine release .
  • Cardiac Safety Profile : Notably, the anti-inflammatory effects were observed without significant cardiotoxicity, making it a candidate for further development in inflammatory diseases .

Antimicrobial Activity

Preliminary tests indicate that this compound possesses antimicrobial properties.

  • Microbial Strains Tested : The compound exhibited activity against various strains including E. coli and S. aureus. However, no minimum inhibitory concentration (MIC) was determined at concentrations ranging from 0.50.5 to 256μg/mL256\,\mu g/mL .

Data Summary

Biological ActivityCell Line / MicrobeIC50/MIC ValueReference
AnticancerMCF-715.3 µM
AnticancerK56 (Acute Leukemia)Not specified
Anti-inflammatoryIL-6/TNF-alphaSignificant Reduction
AntimicrobialE. coliNo MIC Detected
AntimicrobialS. aureusNo MIC Detected

Case Studies

  • Case Study on Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited enhanced anticancer activity when modified with different substituents on the pyrimidine ring. This highlights the importance of structural variations in enhancing biological activity .
  • Inflammation Model : In a murine model of inflammation, the compound significantly reduced paw edema compared to control groups, indicating potential therapeutic applications in treating inflammatory disorders .

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